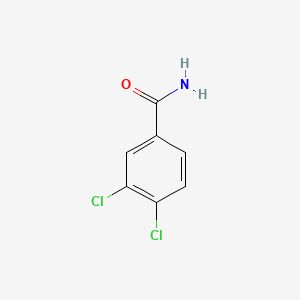

3,4-Dichlorobenzamide

Vue d'ensemble

Description

3,4-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.027 g/mol . It is a derivative of benzamide, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzamide can be synthesized through the reaction of 3,4-dichlorobenzoic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) at 0°C to 25°C for 12 hours. The resulting product is then treated with ammonium hydroxide in dichloromethane at 0°C for 1 hour to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Products depend on the nucleophile used, such as 3,4-dichloroaniline when ammonia is used.

Reduction: 3,4-dichloroaniline.

Oxidation: 3,4-dichlorobenzoic acid.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticonvulsant Activity

One of the notable pharmacological applications of 3,4-Dichlorobenzamide is its role as a potent anticonvulsant agent. Research has shown that derivatives of this compound, such as U-54494A (3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide), exhibit significant anticonvulsant properties without causing analgesic or sedative effects. These compounds interact with voltage-gated sodium channels, blocking them in a use-dependent manner, which is crucial for their efficacy in preventing seizures .

1.2 Neuropharmacological Studies

The metabolites of this compound have also been identified as active agents that contribute to its long-lasting anticonvulsant effects. Studies indicate that these metabolites maintain activity even after the parent compound's concentration decreases in the brain, suggesting a complex metabolic pathway that enhances therapeutic outcomes .

Environmental Chemistry Applications

2.1 Pesticide Residue Analysis

This compound is relevant in environmental chemistry due to its association with pesticide residues. It is a metabolite of propyzamide, a herbicide used to control weeds in various crops. Analytical methods have been developed to detect and quantify residues of this compound in agricultural products and environmental samples. These methods often utilize gas chromatography coupled with mass spectrometry for high sensitivity and specificity .

2.2 Electrochemical Degradation Studies

Recent studies have focused on the electrochemical degradation of this compound and related compounds. Research indicates that advanced oxidation processes can effectively degrade these substances in wastewater treatment scenarios. For instance, electrochemical oxidation techniques have demonstrated the ability to break down this compound into less harmful intermediates, highlighting its significance in environmental remediation efforts .

Analytical Methodologies

3.1 Detection Methods

Various analytical methodologies have been employed to study and quantify this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for detecting pesticide residues in food and environmental samples due to its sensitivity and accuracy.

- High-Performance Liquid Chromatography (HPLC) : HPLC techniques are employed to analyze the degradation products formed during the electrochemical treatment of this compound .

3.2 Case Studies

- A study conducted on the persistence of this compound in agricultural settings revealed significant residue levels in crops after the application of propyzamide-based herbicides. This finding underscores the need for effective monitoring strategies to ensure food safety .

- Another investigation into the electrochemical degradation pathways identified key intermediates formed during the breakdown of this compound, providing insights into its environmental fate and potential toxicity .

Mécanisme D'action

The mechanism of action of 3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes. For example, its herbicidal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in plants, leading to growth inhibition and cell death .

Comparaison Avec Des Composés Similaires

- 2,4-Dichlorobenzamide

- 3,5-Dichlorobenzamide

- 2,6-Dichlorobenzamide

Comparison: 3,4-Dichlorobenzamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties and applications, making it valuable in specific research and industrial contexts .

Propriétés

IUPAC Name |

3,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBWYCGQQXTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181207 | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2670-38-4 | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2670-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that certain asymmetric N,N-dialkyl-3,4-dichlorobenzamides exhibit phytotoxic activity, potentially acting as herbicides. Specifically, compounds with a sec-butyl, 1-methylbutyl, or 1-ethylpropyl group, along with a strategically chosen second substituent on the N-amide, showed selective phytotoxicity towards weed species like Echinochloa and Setaria. [] Further research is needed to optimize these compounds for efficacy and safety in agricultural settings.

A: Studies exploring the structure-activity relationship (SAR) of N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) and N-(allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04) revealed promising results against human breast cancer cell line (T47D). [] While the exact mechanism is still under investigation, molecular docking simulations suggest that these compounds might interact with the Epidermal Growth Factor Receptor (EGFR), a key protein involved in cancer cell growth and proliferation. The presence of chlorine atoms and the specific thiourea moiety in BATU-02 and BATU-04 appear crucial for their enhanced activity compared to the reference drug 5-fluorouracil. []

A: Research indicates that incorporating thianthrene units, synthesized from 3,4-Dichlorobenzamide, into polyamides can enhance their solubility compared to analogous poly(thioether amide)s. [] These thianthrene-based polyamides exhibited good thermal stability, making them potentially suitable for applications requiring durability at elevated temperatures. []

A: While promising, the research on this compound derivatives is still in its early stages. One challenge is the potential for antimicrobial resistance. [] Developing strategies to mitigate resistance development will be crucial for long-term therapeutic success. Additionally, thorough toxicological studies are necessary to understand the safety profile and potential long-term effects of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.